2-((2-Ethoxyethyl)thio)pyridine

Physicochemical profiling Drug-likeness prediction Permeability screening

2-((2-Ethoxyethyl)thio)pyridine (CAS 121203-09-6) is a 2-(ω-alkoxyalkyl)thio-substituted pyridine derivative belonging to the broader class of 2-thioalkylpyridine heterocycles. Its structure incorporates a pyridine ring bearing a –S–CH₂CH₂–O–CH₂CH₃ side chain at the 2-position, conferring a molecular formula of C₉H₁₃NOS and a molecular weight of 183.27 g/mol.

Molecular Formula C9H13NOS
Molecular Weight 183.27
CAS No. 121203-09-6
Cat. No. B2952631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Ethoxyethyl)thio)pyridine
CAS121203-09-6
Molecular FormulaC9H13NOS
Molecular Weight183.27
Structural Identifiers
SMILESCCOCCSC1=CC=CC=N1
InChIInChI=1S/C9H13NOS/c1-2-11-7-8-12-9-5-3-4-6-10-9/h3-6H,2,7-8H2,1H3
InChIKeyUAVRGADSJSCBOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-((2-Ethoxyethyl)thio)pyridine (CAS 121203-09-6): Physicochemical Profile and Procurement-Relevant Scoping


2-((2-Ethoxyethyl)thio)pyridine (CAS 121203-09-6) is a 2-(ω-alkoxyalkyl)thio-substituted pyridine derivative belonging to the broader class of 2-thioalkylpyridine heterocycles. Its structure incorporates a pyridine ring bearing a –S–CH₂CH₂–O–CH₂CH₃ side chain at the 2-position, conferring a molecular formula of C₉H₁₃NOS and a molecular weight of 183.27 g/mol . The ether oxygen within the thioalkyl chain represents a key structural departure from simple 2-(alkylthio)pyridine congeners (e.g., ethylthio, propylthio, butylthio analogs), directly modulating hydrogen-bonding potential, lipophilicity, and solubility . Available from multiple specialty chemical suppliers at purities ≥95% (typically 95–98%), the compound is supplied exclusively for laboratory research and development use .

Why 2-((2-Ethoxyethyl)thio)pyridine Cannot Be Replaced by 2-Ethylthio-, 2-Propylthio-, or 2-Butylthio-pyridine: A Comparator-Based Rationale


Close structural analogs within the 2-(alkylthio)pyridine family are not functionally interchangeable. The embedded ether oxygen (–O–) in the 2-ethoxyethylthio chain of the target compound introduces an additional hydrogen-bond acceptor site and increases topological polar surface area (TPSA) by ≥16 Ų compared to all-carbon-chain analogs of comparable molecular weight . Published structure–activity relationship (SAR) studies on 2-alkylthiopyridine-4-carbothioamides demonstrate that antifungal and antimycobacterial activity exhibits a parabolic dependence on alkyl chain hydrophobicity, with modest structural modifications producing substantial potency changes [1]. Consequently, substituting 2-((2-ethoxyethyl)thio)pyridine with a simpler alkylthio analog in a synthetic route, biological assay panel, or coordination chemistry application carries the risk of altering reactivity, physicochemical properties, and biological readout in ways that cannot be retroactively corrected.

Quantitative Differentiation Evidence: 2-((2-Ethoxyethyl)thio)pyridine vs. Closest 2-(Alkylthio)pyridine Analogs


Increased Topological Polar Surface Area (TPSA) vs. All-Carbon-Chain Alkylthio Analogs

The 2-ethoxyethylthio substituent increases the topological polar surface area (TPSA) of 2-((2-ethoxyethyl)thio)pyridine to approximately 54.99 Ų, compared to ~38.19 Ų for the ethylthio, propylthio, and butylthio analogs, which lack an ether oxygen in the side chain . This ~44% elevation in TPSA arises from the additional oxygen atom contributing a lone-pair-based polar surface. In drug design, TPSA values above 60 Ų are associated with reduced passive membrane permeability; the target compound's value places it in a distinct, intermediate permeability zone relative to the simpler alkylthio series [1].

Physicochemical profiling Drug-likeness prediction Permeability screening

Altered Lipophilicity (LogP) Profile Relative to 2-((2-Methoxyethyl)thio)pyridine

The computed octanol–water partition coefficient (logP) for 2-((2-ethoxyethyl)thio)pyridine is approximately 2.34, compared to a predicted logP of ~1.80 for its direct structural analog 2-((2-methoxyethyl)thio)pyridine (CAS 511305-48-9) . The ethoxy → methoxy side-chain contraction reduces molecular weight from 183.27 to 169.24 g/mol and decreases the number of accessible rotatable bonds from six to five, while maintaining the same number of H-bond acceptors. The lower logP of the methoxy analog predicts higher aqueous solubility but potentially reduced partitioning into organic phases and lipid membranes [1].

Lipophilicity optimization ADME prediction Solubility-permeability balance

Enhanced Aqueous Solubility Potential vs. Equi-Molecular-Weight Alkylthio Analogs

The incorporation of an ether oxygen within the thioalkyl side chain is expected to improve aqueous solubility relative to all-carbon-chain analogs of similar molecular weight, based on established structure–solubility relationships for alkyl ethers [1]. 2-(Butylthio)pyridine (CAS 26891-66-7, MW 167.27 g/mol) possesses a fully hydrocarbon C4 side chain with no internal polar functionality. Experimental water solubility for the related 2-(ethylthio)pyridine has been measured at approximately 3.3 g/L ; the butylthio analog is expected to be even less water-soluble due to its longer hydrocarbon chain. Although direct experimental aqueous solubility data for 2-((2-ethoxyethyl)thio)pyridine are not publicly available, the ether oxygen is predicted to increase water solubility by ≥2-fold compared to the butylthio analog based on the well-characterized solubilizing effect of ethylene glycol ether motifs [1].

Solubility optimization Formulation screening Bioassay design

Differential Antimycobacterial Activity Correlated with Alkyl Chain Composition: Class-Level SAR Evidence

Klimešová et al. (1999) evaluated a series of 2-alkylthiopyridine-4-carbothioamides for in vitro antimycobacterial and antifungal activity, finding moderate activity against Mycobacterium tuberculosis and nontuberculous mycobacteria [1]. The most active compound in that series, 2-cyanomethylthiopyridine-4-carbonitrile, exhibited a minimum inhibitory concentration (MIC) of 8–4 µmol/L against Mycobacterium kansasii, while other 2-alkylthio derivatives with varying alkyl chain composition showed weak or no antifungal activity. The authors concluded that microbiological activity was primarily related to the hydrophobicity contributed by the substituent at position 2 [1]. Extrapolating this class-level SAR, the ethoxyethylthio substituent on the target compound would confer a hydrophobicity and electronic character distinct from simple alkyl chains, positioning it for a different activity profile in antimycobacterial screening — though direct MIC data for the target compound itself remain unavailable as of the search date. This SAR principle underscores why a project cannot assume equivalent biological outcomes when substituting 2-thioalkylpyridines differing in side-chain composition.

Antimycobacterial screening Structure–activity relationship Infectious disease research

Expanded Hydrogen-Bond Acceptor Count Modulates Ligand Behavior vs. 2-(Ethylthio)pyridine

The target compound possesses four hydrogen-bond acceptor (HBA) sites — the pyridine nitrogen, the thioether sulfur, and the two oxygen lone pairs of the ether — compared to only two HBA sites (pyridine nitrogen and thioether sulfur) for 2-(ethylthio)pyridine . This doubling of HBA capacity alters potential for intermolecular hydrogen bonding in crystal engineering, protein–ligand interactions, and solvent coordination [1]. In silver(I) coordination chemistry with dithioether ligands containing ethyleneoxy segments, An et al. (2011) demonstrated that the length of (CH₂CH₂O)ₙ spacers and terminal group identity cause subtle but crystallographically distinguishable geometrical differences in the resulting supramolecular complexes, with compound 4 (bearing the longest ethyleneoxy spacer) exhibiting the highest inhibitory activity against Phaeodactylum tricornutum growth [2].

Coordination chemistry Ligand design Supramolecular chemistry

Retrosynthetic Uniqueness: Ether Side Chain Enables Different Synthetic Entry vs. Alkylthio Analogs

The synthesis of 2-((2-ethoxyethyl)thio)pyridine proceeds via reaction of 2-chloropyridine or 2-bromopyridine with 2-ethoxyethanethiol in the presence of a base, a route that distinguishes it from the preparation of all-carbon-chain 2-(alkylthio)pyridines which employ simpler alkylthiols (e.g., ethanethiol, propanethiol, butanethiol) . The 2-ethoxyethanethiol building block itself (CAS 5330-96-7) is a specialty reagent whose availability and cost differ from commodity alkylthiols. This means that for projects requiring the intact 2-((2-ethoxyethyl)thio)pyridine scaffold as a synthetic intermediate, no alternative alkylthio analog can serve as a drop-in replacement without altering the entire downstream synthetic plan .

Synthetic methodology Building block procurement Medicinal chemistry

Optimal Procurement-Driven Use Cases for 2-((2-Ethoxyethyl)thio)pyridine (CAS 121203-09-6)


Scaffold for Extracellular or Topical Anti-Infective Lead Optimization Programs

Medicinal chemistry programs targeting antimycobacterial or antifungal indications where the desired target product profile (TPP) requires moderate lipophilicity (logP 2–3) and limited CNS penetration should evaluate 2-((2-ethoxyethyl)thio)pyridine as a core scaffold. Its TPSA of ~55 Ų and logP of 2.34 place it in a favorable zone for extracellular target engagement while avoiding the excessively high logP values (~3–4) characteristic of butylthio or longer-chain analogs . The class-level SAR from Klimešová et al. (1999) indicates that hydrophobicity — not merely the presence of an alkylthio motif — drives antimycobacterial potency, supporting the rationale for screening the ethoxyethyl variant rather than defaulting to a simpler alkylthio analog .

Ligand Precursor for Heteroleptic Metal Complexes Requiring Tridentate (N,S,O) or Hemi-Labile Coordination

Coordination chemists designing Pd(II), Pt(II), Ag(I), or Fe(II) complexes for catalysis or spin-crossover materials should consider the target compound as a precursor to (N,S,O)-tridentate ligands, wherein the ether oxygen may coordinate in a hemi-labile fashion. The study by An et al. (2011) on Ag(I)–dithioether complexes demonstrated that the ethyleneoxy spacer length modulates supramolecular architecture and bioactivity ; the monomeric 2-((2-ethoxyethyl)thio)pyridine unit serves as a building block for constructing such flexible polydentate ligand frameworks .

Synthetic Intermediate for Ether-Functionalized Heterocyclic Libraries

For parallel synthesis or DNA-encoded library (DEL) construction requiring a pyridine core with a polar, solubilizing thioalkyl side chain, 2-((2-ethoxyethyl)thio)pyridine provides a differentiated building block relative to the widely available methylthio and ethylthio analogs. The ether oxygen can be further derivatized (e.g., alkylation, acylation, or conversion to a leaving group), offering synthetic handles not available with all-carbon alkylthio chains .

Corrosion Inhibitor Development Leveraging Ether-Enhanced Adsorption

While direct data for the monomeric compound are absent, the structural analogy to 4-(2-(2-(2-(2-(pyridine-4-yl)ethylthio)ethoxy)ethylthio)ethyl)pyridine (P4E4P) — which achieved 97% corrosion inhibition efficiency at 1 mM on mild steel in 1.0 M HCl — suggests that pyridine-thioether-ethoxy architectures may be productive templates for corrosion inhibitor development . The target compound, with its single pyridine-thioether-ethoxy motif, could serve as a minimal pharmacophore for structure–activity studies in this application space.

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